molecular formula C17H22N2O5S3 B11411442 2-(ethylsulfonyl)-4-[(4-methylphenyl)sulfonyl]-N-(tetrahydrofuran-2-ylmethyl)-1,3-thiazol-5-amine

2-(ethylsulfonyl)-4-[(4-methylphenyl)sulfonyl]-N-(tetrahydrofuran-2-ylmethyl)-1,3-thiazol-5-amine

Cat. No.: B11411442
M. Wt: 430.6 g/mol
InChI Key: UZOLIFVOURAECB-UHFFFAOYSA-N
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Description

2-(ETHANESULFONYL)-4-(4-METHYLBENZENESULFONYL)-N-[(OXOLAN-2-YL)METHYL]-1,3-THIAZOL-5-AMINE is a complex organic compound that belongs to the thiazole family This compound is characterized by the presence of multiple functional groups, including sulfonyl, thiazole, and oxolane moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(ETHANESULFONYL)-4-(4-METHYLBENZENESULFONYL)-N-[(OXOLAN-2-YL)METHYL]-1,3-THIAZOL-5-AMINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the condensation of a suitable α-haloketone with thiourea under acidic conditions.

    Introduction of the Ethanesulfonyl Group: The ethanesulfonyl group can be introduced via sulfonylation using ethanesulfonyl chloride in the presence of a base such as pyridine.

    Attachment of the 4-Methylbenzenesulfonyl Group: This step involves the sulfonylation of the thiazole ring with 4-methylbenzenesulfonyl chloride under basic conditions.

    Incorporation of the Oxolane Moiety: The oxolane group can be introduced through a nucleophilic substitution reaction using oxolane-2-methanol and a suitable leaving group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms in the sulfonyl groups.

    Reduction: Reduction reactions can target the sulfonyl groups, converting them to sulfides or thiols under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the thiazole ring and the oxolane moiety.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Ammonia, primary amines, alkoxides.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of sulfides or thiols.

    Substitution: Formation of various substituted thiazole derivatives.

Scientific Research Applications

2-(ETHANESULFONYL)-4-(4-METHYLBENZENESULFONYL)-N-[(OXOLAN-2-YL)METHYL]-1,3-THIAZOL-5-AMINE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for new therapeutics.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(ETHANESULFONYL)-4-(4-METHYLBENZENESULFONYL)-N-[(OXOLAN-2-YL)METHYL]-1,3-THIAZOL-5-AMINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The sulfonyl groups may play a role in the compound’s ability to form hydrogen bonds or electrostatic interactions with target molecules, influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(ETHANESULFONYL)-4-(BENZENESULFONYL)-1,3-THIAZOL-5-AMINE
  • 2-(METHANESULFONYL)-4-(4-METHYLBENZENESULFONYL)-1,3-THIAZOL-5-AMINE
  • 2-(ETHANESULFONYL)-4-(4-METHYLBENZENESULFONYL)-1,3-THIAZOL-5-CARBOXYLIC ACID

Uniqueness

The uniqueness of 2-(ETHANESULFONYL)-4-(4-METHYLBENZENESULFONYL)-N-[(OXOLAN-2-YL)METHYL]-1,3-THIAZOL-5-AMINE lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of both ethanesulfonyl and 4-methylbenzenesulfonyl groups, along with the oxolane moiety, makes it a versatile compound for various applications.

Properties

Molecular Formula

C17H22N2O5S3

Molecular Weight

430.6 g/mol

IUPAC Name

2-ethylsulfonyl-4-(4-methylphenyl)sulfonyl-N-(oxolan-2-ylmethyl)-1,3-thiazol-5-amine

InChI

InChI=1S/C17H22N2O5S3/c1-3-26(20,21)17-19-16(15(25-17)18-11-13-5-4-10-24-13)27(22,23)14-8-6-12(2)7-9-14/h6-9,13,18H,3-5,10-11H2,1-2H3

InChI Key

UZOLIFVOURAECB-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=NC(=C(S1)NCC2CCCO2)S(=O)(=O)C3=CC=C(C=C3)C

Origin of Product

United States

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